![molecular formula C18H26O3 B12366874 (2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, multiple methyl groups, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid typically involves multiple steps. One common approach is the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often include:
Temperature: Typically between 25°C to 100°C.
Solvents: Commonly used solvents include dichloromethane, toluene, and ethanol.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The conjugated diene system can be reduced to a single bond.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and conjugated diene system play crucial roles in its binding affinity and reactivity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid: shares similarities with other conjugated diene compounds and hydroxy-substituted naphthalenes.
Uniqueness
Structural Complexity: The combination of a hydroxy group, multiple methyl groups, and a conjugated diene system makes this compound unique.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from simpler compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H26O3 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H26O3/c1-12-8-9-14-11-18(3,21)10-13(2)17(14)15(12)6-4-5-7-16(19)20/h4-9,12-15,17,21H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13+,14-,15-,17-,18+/m0/s1 |
InChI-Schlüssel |
GGRDDTWLVPZMAU-GRMGSOJRSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)/C=C/C=C/C(=O)O)(C)O |
Kanonische SMILES |
CC1CC(CC2C1C(C(C=C2)C)C=CC=CC(=O)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
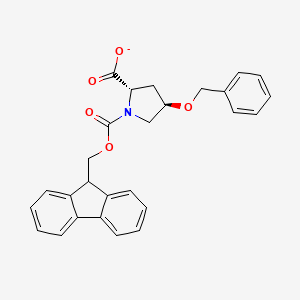
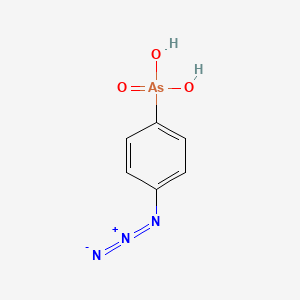

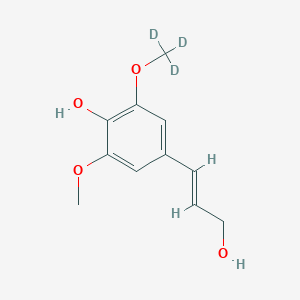
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
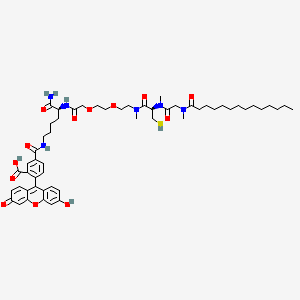
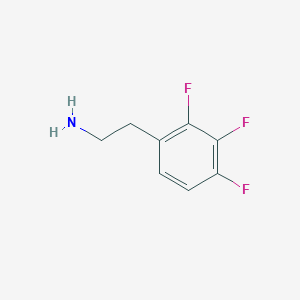
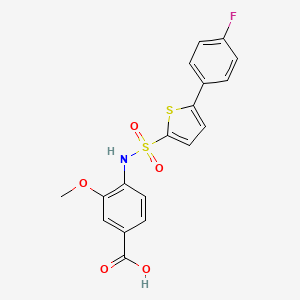
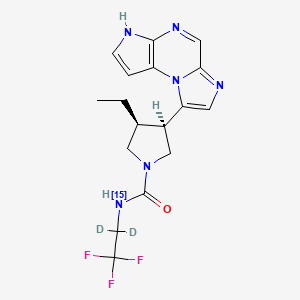
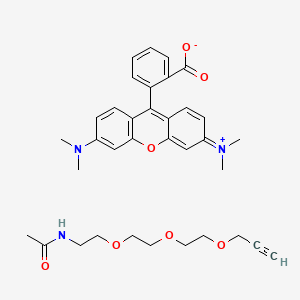
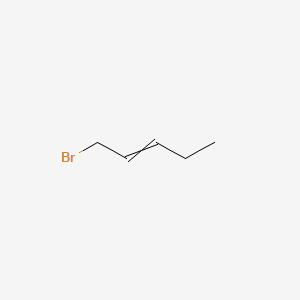
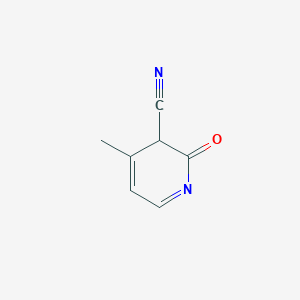
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
